3-Bromo-2'-ethylbenzophenone

Description

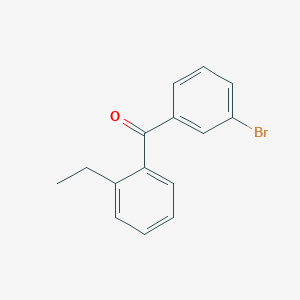

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(2-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZZNQXSRWVMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268235 | |

| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-80-3 | |

| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Ethylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Structure Determination

NMR spectroscopy would be the primary tool for elucidating the covalent framework of 3-Bromo-2'-ethylbenzophenone.

High-Resolution ¹H and ¹³C NMR Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both rings and the protons of the ethyl group. The protons on the bromo-substituted ring would likely appear as complex multiplets due to spin-spin coupling. The protons on the ethyl-substituted ring would also form multiplets. The ethyl group itself would present as a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their chemical shifts influenced by the adjacent aromatic ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Separate signals would be expected for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons (in the range of 120-140 ppm), and the two carbons of the ethyl group. The carbon attached to the bromine atom would show a characteristic chemical shift.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

COSY (Correlation Spectroscopy): A COSY experiment would be crucial to establish the connectivity between protons, particularly within the ethyl group (correlation between the methyl and methylene protons) and among the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals for the ethyl group and the protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion. This would provide the elemental composition of this compound, confirming the presence of one bromine atom due to the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Evaluation

GC-MS analysis would serve to assess the purity of the compound. The gas chromatogram would ideally show a single peak, and the mass spectrum of this peak would correspond to this compound. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to characteristic benzoyl-type fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1650-1670 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic rings and the ethyl group, and C=C stretching vibrations from the aromatic rings. The C-Br stretching vibration would appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be observable.

Characteristic Functional Group Assignments and Molecular Fingerprinting

The infrared (IR) spectrum of this compound is instrumental for identifying its key functional groups and providing a unique "molecular fingerprint." The presence of the carbonyl (C=O) group, the aromatic rings, the C-Br bond, and the ethyl group's aliphatic C-H bonds are all confirmed by characteristic absorption bands.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone. For benzophenone (B1666685) and its derivatives, this band typically appears in the region of 1650-1670 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the phenyl rings. In this compound, the electron-withdrawing bromine atom and the electron-donating ethyl group influence the C=O bond polarity and, consequently, its vibrational frequency. An increase in the distance of the bromine atom relative to the carbonyl group generally leads to a decrease in the stretching vibrations wavenumber in bromo-substituted benzophenones. aip.org

Aromatic C-H stretching vibrations are observed as a group of weaker bands typically above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The specific pattern of these bands can sometimes provide information about the substitution pattern of the benzene (B151609) rings.

The aliphatic C-H stretching vibrations of the ethyl group are expected in the 2850-2975 cm⁻¹ range. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹, although its identification can sometimes be complicated by the presence of other absorptions.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (ethyl) | Stretching | 2850 - 2975 |

| Carbonyl C=O | Stretching | 1650 - 1670 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: The values in this table are approximate and based on typical ranges for the respective functional groups in similar compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy of this compound in a suitable solvent, such as ethanol (B145695) or n-hexane, reveals information about its electronic transitions. Like other benzophenone derivatives, its spectrum is expected to show two main absorption bands. scialert.net

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of benzophenone typically displays a strong absorption band around 250 nm, which is attributed to the π→π* electronic transition of the conjugated aromatic system. scialert.net A weaker, longer-wavelength band, often appearing as a shoulder around 340 nm, is assigned to the n→π* transition of the carbonyl group's non-bonding electrons. scialert.net

In this compound, the presence of the bromine and ethyl substituents on the phenyl rings is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* band compared to unsubstituted benzophenone. This is due to the extension of the conjugated system and the electronic influence of the substituents. The bromine atom, with its lone pairs of electrons, can participate in resonance, while the ethyl group has a weak electron-donating effect. These factors alter the energy levels of the molecular orbitals involved in the electronic transitions.

The solvent can also influence the position of these absorption bands. Polar solvents tend to cause a blue shift (a shift to shorter wavelengths) of the n→π* transition due to the stabilization of the non-bonding electrons in the ground state through dipole-dipole interactions or hydrogen bonding. scialert.net Conversely, the π→π* transition may exhibit a slight red shift in polar solvents. scialert.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) in n-hexane | Expected λmax (nm) in Ethanol |

|---|---|---|

| π→π* | ~255 | ~260 |

Note: These are estimated values based on the known behavior of substituted benzophenones.

Solid-State Structural Analysis using X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, both single-crystal and powder XRD can provide valuable structural information.

Single-Crystal X-ray Diffraction for Absolute Configuration

In this compound, the presence of the ethyl group at the 2'-position is expected to create significant steric hindrance, likely leading to a large dihedral angle between the two aromatic rings. The bromine atom at the 3-position will have a smaller steric influence on the ring twist. The precise measurement of these dihedral angles from single-crystal XRD data is crucial for understanding the molecule's three-dimensional shape.

Powder X-ray Diffraction (PXRD) for Crystalline Polymorphism

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline lattice and can be used to identify the specific crystalline form, or polymorph, of this compound. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the unit cell dimensions of the crystal lattice. By comparing the experimental PXRD pattern to calculated patterns from single-crystal data or to reference patterns, the crystalline phase of the bulk material can be confirmed.

Reactivity and Chemical Transformations of 3 Bromo 2 Ethylbenzophenone

Reactions at the Bromine Center

The bromine atom attached to the phenyl ring is a key site for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Displacement Reactions

Aryl halides, such as 3-Bromo-2'-ethylbenzophenone, are generally less reactive towards nucleophilic substitution than alkyl halides. libretexts.orgvedantu.com This is due to the increased strength of the C-Br bond, where the carbon is sp2 hybridized, and the electron-rich nature of the aromatic ring which repels incoming nucleophiles. vedantu.com However, under specific conditions, such as the presence of a strong base or a catalyst, these reactions can occur.

Nucleophilic aromatic substitution on aryl halides can proceed through different mechanisms, including the addition-elimination pathway, particularly when electron-withdrawing groups are present on the ring. libretexts.org While the benzoyl group is electron-withdrawing, the reactivity is still generally low. More forceful conditions or the use of very strong nucleophiles are often required to achieve displacement of the bromine atom.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new bonds.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. wikipedia.orglibretexts.org This method is widely used to form new carbon-carbon bonds, for instance, to synthesize biphenyl (B1667301) derivatives or to introduce alkyl, alkenyl, or alkynyl groups. wikipedia.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the C-C coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgacsgcipr.org This reaction is highly versatile and allows for the synthesis of a wide range of arylamines from primary and secondary amines. wikipedia.orglookchem.com The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. nih.gov

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Palladium catalyst, Base | Aryl-R |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Palladium catalyst, Base | Aryl-CH=CH-R |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Palladium catalyst, Strong Base, Phosphine Ligand | Aryl-NR₂ |

Reactions at the Carbonyl Group

The carbonyl group of the benzophenone (B1666685) moiety is a site for various nucleophilic addition and condensation reactions.

Reduction and Oxidation Reactions

The carbonyl group can be readily reduced to a secondary alcohol or completely reduced to a methylene (B1212753) group.

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding diphenylmethanol (B121723) derivative. youtube.com

Reduction to Methylene Group: More vigorous reduction methods, such as the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions, can deoxygenate the carbonyl group to form a CH₂ group. masterorganicchemistry.com

Oxidation of the benzophenone core is generally difficult due to the stability of the diaryl ketone. However, under harsh conditions, cleavage of the C-C bonds adjacent to the carbonyl can occur.

Condensation and Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.

Grignard Reaction: Grignard reagents (R-MgX) add to the carbonyl carbon to form a tertiary alcohol after acidic workup. mnstate.eduwvu.edu This is a fundamental C-C bond-forming reaction.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the ketone into an alkene. wikipedia.orgthermofisher.comlibretexts.org This reaction is a highly reliable method for olefination. libretexts.org

Condensation with Amines: The carbonyl group can react with primary amines and their derivatives (e.g., hydroxylamine, hydrazine) to form imines, oximes, and hydrazones, respectively.

| Reaction | Reagent | Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reduction | Wolff-Kishner or Clemmensen | Methylene (CH₂) |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Wittig Reaction | Phosphorus Ylide | Alkene |

Reactivity of the Ethyl Group

The ethyl group attached to the second phenyl ring also possesses sites of reactivity, primarily at the benzylic position. The benzylic carbon is the carbon atom directly attached to the aromatic ring.

The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds and are susceptible to oxidation. libretexts.orgchemistrysteps.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group. jove.com Depending on the reaction conditions, the oxidation can yield a ketone (acetophenone derivative) or, with more vigorous oxidation, cleave the ethyl group to a carboxylic acid (benzoic acid derivative). chemistrysteps.comjove.comnih.gov The presence of at least one hydrogen atom at the benzylic position is a requirement for this oxidation to occur. jove.com

Aromatic Functionalization of the Benzophenone Core

The aromatic core of this compound presents a versatile scaffold for a variety of functionalization reactions. The two phenyl rings, substituted with different groups, exhibit distinct electronic properties that dictate their reactivity towards electrophilic and nucleophilic reagents. The presence of a deactivating bromo group and an activating ethyl group, along with the electron-withdrawing benzoyl carbonyl, allows for regioselective transformations.

Detailed research into the aromatic functionalization of this compound is limited in publicly available scientific literature. However, based on established principles of organic chemistry, the expected reactivity of the benzophenone core can be predicted.

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents on each ring.

Ring A (3-Bromophenyl ring): This ring is substituted with a bromine atom and the benzoyl group.

Directing Effects: The bromine atom is an ortho-, para-directing deactivator. The carbonyl group of the benzophenone is a strong meta-directing deactivator.

Predicted Reactivity: Electrophilic attack is expected to occur at the positions ortho and para to the bromine atom and meta to the carbonyl group. The positions are C4 and C6 (ortho to bromo and meta to carbonyl) and C2 (ortho to bromo and ortho to carbonyl). Due to the strong deactivating and meta-directing effect of the carbonyl group, positions C4 and C6 are the most likely sites for substitution.

Ring B (2'-Ethylphenyl ring): This ring contains an ethyl group.

Directing Effects: The ethyl group is an ortho-, para-directing activator.

Predicted Reactivity: Electrophilic substitution is predicted to occur primarily at the positions ortho and para to the ethyl group. The para-position (C5') is sterically most accessible. The ortho-position (C3') is also a potential site for substitution.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com

While less common for simple aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when strong electron-withdrawing groups are present on the aromatic ring. chemistrysteps.com

Ring A (3-Bromophenyl ring):

Reactivity: The bromine atom can potentially be displaced by a strong nucleophile. The presence of the electron-withdrawing carbonyl group, while not in the ideal ortho or para position for maximal activation, can still facilitate this reaction to some extent, likely requiring forcing conditions. chemistrysteps.com

Ring B (2'-Ethylphenyl ring):

Reactivity: This ring is not activated towards nucleophilic aromatic substitution due to the presence of the electron-donating ethyl group.

A summary of the predicted regioselectivity for electrophilic aromatic substitution on this compound is presented below.

| Ring | Position | Directing Groups | Predicted Outcome for Electrophilic Substitution |

| A | C2 | Ortho to Bromo, Ortho to Carbonyl | Less favored |

| A | C4 | Ortho to Bromo, Meta to Carbonyl | Favored |

| A | C5 | Para to Bromo, Ortho to Carbonyl | Less favored |

| A | C6 | Ortho to Bromo, Meta to Carbonyl | Favored |

| B | C3' | Ortho to Ethyl | Possible |

| B | C4' | Meta to Ethyl | Less favored |

| B | C5' | Para to Ethyl | Highly Favored |

| B | C6' | Ortho to Ethyl | Possible, but sterically hindered |

It is important to note that the predictions above are based on general principles and the actual outcomes may vary depending on the specific reaction conditions, including the nature of the electrophile, solvent, and temperature. Experimental validation would be necessary to confirm these theoretical predictions.

Photochemistry and Photophysical Properties of 3 Bromo 2 Ethylbenzophenone

Excited State Dynamics and Decay Pathways

Upon absorption of ultraviolet light, 3-Bromo-2'-ethylbenzophenone is promoted to an excited singlet state (S₁). The subsequent deactivation of this state is highly efficient and dominated by non-radiative processes, particularly intersystem crossing to the triplet manifold.

For the parent benzophenone (B1666685) molecule, excitation populates the first excited singlet state, which has n,π* character (S₁(n,π)). This state undergoes a very rapid and efficient intersystem crossing (ISC) to the triplet manifold, with a quantum yield approaching unity. edinst.com The process is understood to proceed via an intermediate step involving a higher-energy triplet state of π,π character (T₂(π,π)). The accepted mechanism involves the transition from the S₁(n,π) state to the T₂(π,π) state, which is followed by internal conversion to the lowest triplet state, T₁(n,π). nih.govuq.edu.au In non-protic solvents, the initial S₁ to intermediate state transition can occur in picoseconds. uq.edu.au

In this compound, two key features modify this process:

The Heavy-Atom Effect : The bromine atom significantly enhances the rate of intersystem crossing. The presence of a heavy atom increases spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. acs.org This enhanced coupling facilitates the formally spin-forbidden singlet-to-triplet transition, likely accelerating the ISC rate beyond that of unsubstituted benzophenone. acs.org

Substituent Effects on Energy Levels : The electron-withdrawing nature of the bromine atom and the electron-donating nature of the ethyl group can influence the relative energies of the n,π* and π,π* states. Electron-donating groups are known to affect the energy of the ³nπ* level, which can influence triplet state decay constants. acs.org While the precise energy level ordering in this compound is not documented, these substituent effects are crucial in determining the exact dynamics.

S₀ + hν → S₁(n,π) → T₂(π,π) → T₁(n,π*)**

The high efficiency of this process ensures that the triplet state, T₁, is the primary photoactive species responsible for the subsequent photochemical reactions of the molecule.

| Property | Influence of Substituent | Expected Effect on this compound |

| Intersystem Crossing (ISC) Rate | Bromo Group (meta-) : Introduces a "heavy-atom effect," enhancing spin-orbit coupling. acs.org | The rate of S₁ → T₁ transition is expected to be significantly faster than that of unsubstituted benzophenone. |

| Triplet Quantum Yield | Bromo Group (meta-) : The accelerated ISC rate leads to a highly efficient population of the triplet state. | The quantum yield of triplet formation is expected to be near unity. |

| Energy of Triplet States | Ethyl Group (ortho-) & Bromo Group (meta-) : Substituents can alter the energy levels of the ³nπ* and ³ππ* states. acs.org | The precise energies of T₁ and T₂ may be shifted relative to benzophenone, potentially affecting decay dynamics. |

Once formed, the triplet state of this compound can be quenched through energy transfer to other molecules in the system. This process is fundamental to the role of benzophenones as photosensitizers. The triplet energy can be transferred to a suitable acceptor molecule (Q) provided the acceptor's triplet energy is lower than that of the benzophenone derivative.

³(Benzophenone) + ¹(Q) → ¹(Benzophenone) + ³(Q)**

The efficiency of this intermolecular energy transfer depends on the triplet state lifetime of the benzophenone, the concentration of the quencher, and the energy gap between the donor and acceptor triplet states. The triplet lifetimes of substituted benzophenones can range from picoseconds to microseconds, depending on the substituents and the environment. edinst.comnih.gov For this compound, the dominant intramolecular decay pathway of hydrogen abstraction significantly shortens the triplet lifetime, competing directly with any intermolecular energy transfer processes.

Photoreactivity and Radical Generation

The chemical reactivity of this compound is dominated by the behavior of its lowest triplet state, T₁(n,π*). This state has a radical-like character centered on the carbonyl oxygen, making it highly effective at abstracting hydrogen atoms.

For benzophenones with ortho-alkyl substituents, the primary photochemical reaction is an efficient intramolecular hydrogen abstraction. rsc.org The triplet carbonyl oxygen abstracts a hydrogen atom from the benzylic position of the ortho-ethyl group. This process occurs from the triplet state. rsc.org

This abstraction generates a biradical intermediate, specifically a 1,4-biradical. The formation of this biradical is a key step in the photoreactivity of the molecule. Following its formation, the biradical can undergo cyclization to form a five-membered ring, yielding a benzocyclobutenol derivative. Alternatively, if another molecule is present, it can undergo intermolecular reactions, such as dimerization, leading to the formation of pinacol-type products.

| Step | Description | Intermediate/Product |

| 1. Excitation & ISC | Absorption of a photon followed by rapid intersystem crossing. | Triplet State: ³(3-Br-2'-Et-BP)* |

| 2. Intramolecular H-Abstraction | The triplet carbonyl oxygen abstracts a hydrogen from the -CH₂- of the ethyl group. rsc.org | 1,4-Biradical |

| 3. Cyclization | The biradical cyclizes to form a stable product. | Benzocyclobutenol derivative |

| 4. Dimerization (Intermolecular) | Two ketyl radicals combine. | Pinacol product |

Due to its efficient formation of a triplet state and its subsequent reactivity, this compound can act as a photoactivatable radical precursor or photoinitiator. The generation of the initial ketyl-type radical via intramolecular hydrogen abstraction can initiate further radical-based chemical processes, such as polymerizations. The bromine substituent may also provide a site for further radical reactions under certain conditions, although the C-H abstraction from the ethyl group is generally the more favorable pathway.

Solvent Effects on Photophysical and Photochemical Behavior

The surrounding solvent can significantly influence the excited-state dynamics and reactivity of this compound. These effects arise from the differential stabilization of the ground and excited states by the solvent molecules.

Polar Protic Solvents (e.g., alcohols) : These solvents can form hydrogen bonds with the carbonyl oxygen of the benzophenone. This interaction has been shown to affect the rate of intersystem crossing. nih.gov Hydrogen bonding can increase the time constant for ISC, potentially altering the excited-state lifetime. nih.govscispace.com For example, in methanol, the ISC time for benzophenone increases from femtoseconds to over a picosecond due to hydrogen bonding. nih.gov A similar effect would be expected for this compound.

Polar Aprotic Solvents (e.g., acetonitrile) : While not forming strong hydrogen bonds, these solvents can stabilize the charge distribution in the excited states. The rate of hydrogen abstraction by triplet benzophenone can be influenced by the solvent; for instance, abstraction from acetonitrile (B52724) itself can occur, albeit slowly. osti.gov

Nonpolar Solvents (e.g., hydrocarbons) : In nonpolar media, specific solute-solvent interactions are minimized. The intrinsic photophysical properties of the molecule are most apparent in these environments. The triplet lifetimes of benzophenones are typically measured in such inert solvents. acs.org

The choice of solvent can therefore modulate the balance between the intramolecular hydrogen abstraction and potential intermolecular processes, such as energy transfer or reaction with the solvent itself. nih.gov

| Solvent Type | Key Interaction with Carbonyl | Expected Impact on this compound |

| Polar Protic (e.g., Methanol) | Hydrogen Bonding nih.gov | May decrease the rate of intersystem crossing. Can act as a hydrogen donor, competing with intramolecular abstraction. |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-Dipole Interactions longdom.org | Can stabilize excited states. May serve as a slow hydrogen donor. osti.gov |

| Nonpolar (e.g., Hexane) | Minimal Interaction | Photochemical behavior is dominated by the intrinsic properties of the molecule, primarily intramolecular hydrogen abstraction. |

Jablonski Diagram Analysis of Electronic Transitions

The photophysical behavior of this compound, upon absorption of light, can be effectively visualized and understood through a Jablonski diagram. This diagram illustrates the electronic states of the molecule and the various radiative and non-radiative transitions that can occur between them. wikipedia.orgossila.com For substituted benzophenones, the dominant photophysical processes involve excitation to singlet states, highly efficient intersystem crossing to triplet states, and subsequent phosphorescence or photochemical reaction. researchgate.netedinst.com

The key electronic transitions for this compound are outlined below:

Absorption (Excitation): The process begins with the absorption of a photon (typically UV light for the benzophenone chromophore), which excites the molecule from its singlet ground state (S₀) to a higher energy excited singlet state (S₁ or S₂). libretexts.org For benzophenone, the lowest energy absorption band corresponds to an n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. edinst.com

Internal Conversion (IC) and Vibrational Relaxation (VR): Following excitation to a higher singlet state (e.g., S₂), the molecule typically undergoes rapid, non-radiative internal conversion to the lowest excited singlet state (S₁). libretexts.org In each electronic state, the molecule also quickly loses excess vibrational energy and relaxes to the lowest vibrational level of that state through vibrational relaxation. These processes are generally much faster than radiative transitions. libretexts.org

Intersystem Crossing (ISC): This is the most critical and defining photophysical pathway for benzophenone and its derivatives. researchgate.net Due to the small energy gap between the S₁ (n,π) and a lower-lying triplet state T₁ (n,π), and favorable spin-orbit coupling, the molecule efficiently transitions from the S₁ state to the T₁ state. This process, known as intersystem crossing, is a non-radiative transition involving a change in spin multiplicity. For this compound, the presence of the bromine atom is expected to significantly enhance the rate of intersystem crossing due to the "heavy-atom effect." The heavy bromine nucleus increases spin-orbit coupling, which facilitates the formally spin-forbidden S₁ → T₁ transition, making the quantum yield of triplet formation approach unity (~100%). edinst.com

Fluorescence: While possible, radiative decay from the S₁ state back to the S₀ ground state (fluorescence) is typically a very minor deactivation pathway for benzophenones. researchgate.net The rate of intersystem crossing is so rapid that it outcompetes fluorescence almost completely. Therefore, this compound is expected to be a very weakly fluorescent or non-fluorescent compound.

Phosphorescence: Once populated, the T₁ triplet state can decay back to the S₀ ground state via the emission of a photon. This radiative process is known as phosphorescence. researchgate.net Because the T₁ → S₀ transition is also spin-forbidden, it occurs on a much slower timescale (microseconds to seconds) than fluorescence (nanoseconds). edinst.com The heavy-atom effect of bromine not only enhances the population of the T₁ state but also increases the rate of phosphorescence, leading to a shorter triplet state lifetime compared to unsubstituted benzophenone.

Illustrative Photophysical Data

While specific experimental data for this compound is not widely published, the following table presents expected values based on the known properties of benzophenone and its halogenated derivatives.

| Property | Symbol | Expected Value / Characteristic | Transition |

| Absorption Maximum | λmax(abs) | ~340-360 nm | S₀ → S₁ (n,π) |

| Molar Absorptivity | ε | Low (~100-500 M-1cm-1) | S₀ → S₁ (n,π) |

| Fluorescence Quantum Yield | ΦF | Very Low (< 0.01) | S₁ → S₀ |

| Intersystem Crossing Quantum Yield | ΦISC | Very High (~1.0) | S₁ → T₁ |

| Phosphorescence Maximum | λmax(phos) | ~450 nm | T₁ → S₀ |

| Phosphorescence Lifetime | τP | Microseconds (µs) to Milliseconds (ms) | T₁ → S₀ |

Computational Chemistry and Theoretical Studies of 3 Bromo 2 Ethylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic behavior and three-dimensional arrangement of atoms in 3-Bromo-2'-ethylbenzophenone. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net DFT calculations can determine the optimized geometry of this compound in its ground state, revealing bond lengths, bond angles, and dihedral angles. For instance, a DFT study could predict the precise spatial orientation of the brominated phenyl ring relative to the ethylphenyl group.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to explore the electronic excited states of the molecule. This is crucial for understanding its photophysical properties, such as its absorption and emission spectra. TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, which are essential for understanding the molecule's behavior upon exposure to light.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.91 | ||

| C=O | 1.23 | ||

| C-C (inter-ring) | 1.50 | ||

| C-C-O (carbonyl) | 120.5 |

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comrsc.orgyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO densities indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical FMO Properties of this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the ethylphenyl ring, indicating its role as the primary electron donor. |

| LUMO | -1.8 | Predominantly distributed over the benzoyl group, particularly the carbonyl carbon, suggesting this is the main electrophilic site. |

Note: The values and descriptions in this table are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. wolfram.comresearchgate.netlibretexts.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. Conversely, the carbonyl carbon and the hydrogen atoms would exhibit a more positive potential. The bromine atom would also influence the electrostatic potential distribution on its attached phenyl ring.

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For example, the mechanism of a nucleophilic substitution reaction at the carbonyl carbon could be investigated. DFT calculations can locate the transition state structure for the addition of a nucleophile and compute the energy barrier for this step. This provides a theoretical basis for predicting the feasibility and kinetics of such a reaction.

Prediction of Spectroscopic Data and Comparison with Experimental Observations

A significant application of computational chemistry is the prediction of various spectroscopic data. For this compound, methods like DFT can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr

These theoretical predictions can be invaluable for interpreting experimental spectra. By comparing the calculated spectrum with the experimentally obtained one, chemists can confirm the structure of the synthesized compound and assign specific spectral features to the corresponding atomic or molecular motions. Discrepancies between the predicted and experimental data can also point to specific environmental effects or conformational complexities not accounted for in the theoretical model.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1670 | 1665 |

| ¹H NMR: -CH₂- (ppm) | 2.75 | 2.72 |

Note: These values are illustrative to demonstrate the comparison between theoretical predictions and experimental results.

Applications of 3 Bromo 2 Ethylbenzophenone As a Chemical Precursor and Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of the bromine atom and the carbonyl group within 3-Bromo-2'-ethylbenzophenone's structure makes it a pivotal starting material for constructing intricate molecular frameworks.

Intermediate in Heterocyclic Compound Synthesis

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. The presence of the bromo and carbonyl functional groups facilitates both intramolecular and intermolecular cyclization reactions, leading to the formation of stable five and six-membered ring systems. For example, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. These newly formed bonds can then be involved in subsequent cyclization steps to construct heterocyclic cores like indazoles and benzofurans. The general reactivity of halobenzophenones is well-established in the synthesis of coumarins and pyrones, where the carbonyl group acts as an electrophilic site and the halogen provides a handle for cyclization.

Building Block for Polyaromatic Hydrocarbons and Conjugated Systems

The structure of this compound is well-suited for the synthesis of polyaromatic hydrocarbons (PAHs) and other extended conjugated systems. Through transition-metal-catalyzed cross-coupling reactions, the bromine atom can be readily substituted with various aryl or vinyl groups. This process extends the π-conjugated system of the molecule. Subsequent intramolecular cyclization reactions, often promoted by acid catalysts or photochemical conditions, can then lead to the formation of larger, fused aromatic ring systems. These complex polyaromatic structures are of significant interest due to their unique electronic and photophysical properties, which are valuable for applications in organic electronics and materials science.

Utility in Medicinal Chemistry Research as a Synthetic Scaffold

In the realm of medicinal chemistry, this compound functions as a valuable and adaptable scaffold for the design and synthesis of novel therapeutic agents and biological probes.

Precursor for Photoaffinity Labels and Probes

Benzophenone (B1666685) derivatives are widely employed as photoaffinity labels. Upon irradiation with UV light, the benzophenone moiety can form a highly reactive triplet state, which can then insert into nearby C-H bonds, forming a covalent linkage with target biomolecules. This compound serves as a precursor for creating more complex photoaffinity probes. The bromine atom acts as a convenient attachment point for introducing other functionalities, such as targeting ligands, fluorescent reporters, or affinity tags, thereby enabling the creation of sophisticated tools for studying biological interactions and identifying protein binding partners.

Synthesis of Intermediates for Enzyme Inhibitors and Receptor Agonists

The benzophenone framework is a common structural motif found in numerous biologically active compounds. This compound can be utilized as a starting material for the synthesis of analogs of known enzyme inhibitors or receptor agonists. The strategic modification of the bromo and ethyl groups allows for a systematic exploration of the structure-activity relationship (SAR) of these compounds. This can lead to the identification of new derivatives with enhanced potency, selectivity, or pharmacokinetic properties. For instance, the bromine atom can be replaced with a variety of functional groups through nucleophilic substitution or cross-coupling reactions to probe the binding pocket of a target enzyme or receptor.

Applications in Materials Science and Polymer Chemistry

The chemical reactivity of this compound also finds application in the fields of materials science and polymer chemistry. The bromine atom can function as an initiator site for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This enables the synthesis of well-defined polymers where the benzophenone unit is incorporated into the polymer backbone or as a pendant group. Such polymers can exhibit photo-crosslinkable properties, making them useful in applications like photolithography, surface patterning, and the fabrication of hydrogels. Furthermore, its utility as a building block for conjugated systems contributes to the development of novel organic materials with tailored optical and electronic properties for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future Directions and Emerging Research Avenues for 3 Bromo 2 Ethylbenzophenone

Development of Green Chemistry Synthetic Routes

The traditional synthesis of benzophenone (B1666685) derivatives often involves Friedel-Crafts acylation, which can utilize harsh catalysts and generate significant waste. nih.gov Emerging research is increasingly focused on developing more environmentally benign synthetic methodologies in line with the principles of green chemistry.

Future efforts in the synthesis of 3-Bromo-2'-ethylbenzophenone and its analogs are likely to explore:

Alternative Solvents and Catalysts: Research into photoreduction of benzophenones using greener solvents like ethanol (B145695) is underway. hilarispublisher.comresearchgate.net Such approaches, potentially activated by sunlight, could drastically reduce the environmental footprint of the synthesis. hilarispublisher.comresearchgate.net

Flow Chemistry: Continuous flow processes offer improved safety, efficiency, and scalability for chemical reactions, including photochemical brominations which are relevant to the synthesis of halogenated precursors. rsc.org

Atom Economy: Methodologies that maximize the incorporation of starting materials into the final product, such as novel coupling reactions, will be a key focus to minimize waste generation.

These green chemistry approaches aim to make the production of this compound more sustainable and cost-effective for potential applications.

Integration into Advanced Catalytic Systems

The benzophenone scaffold is a versatile synthon that has been explored for a variety of catalytic applications. mq.edu.au The presence of both a bromine atom and an ethyl group in this compound offers multiple points for modification, making it a candidate for integration into more complex catalytic systems.

Potential research avenues include:

Ligand Development: The benzophenone core can be functionalized to create novel ligands for transition metal catalysis. The electronic properties of the catalyst can be fine-tuned by leveraging the inductive effects of the bromo and ethyl substituents.

Organocatalysis: Benzophenone derivatives are being investigated as motifs in chiral organocatalysts. mq.edu.au Future work could involve designing catalysts based on the this compound structure for asymmetric synthesis.

Dual-Function Catalysts: The carbonyl group and the aryl bromide present in the molecule could potentially be exploited for dual-catalytic cycles, where each functional group participates in a distinct but synergistic catalytic transformation.

The development of such advanced catalytic systems could open up new synthetic pathways and applications for this compound.

Exploration in Photoredox Catalysis and Photo-Controlled Reactions

Benzophenones are well-known photosensitizers due to their ability to form a stable triplet state upon photo-excitation. mdpi.com This property is increasingly being exploited in the field of photoredox catalysis. beilstein-journals.org

Future research in this area for this compound will likely focus on:

Visible-Light Activation: While benzophenone itself often requires UV light for excitation, structural modifications can shift its absorption to the visible spectrum. tcichemicals.com Research into derivatives of this compound could lead to novel photoredox catalysts that operate under milder, visible-light conditions. tcichemicals.com

Activation of Aryl Bromides: The bromo-substituent in the molecule is a key functional group. Photoredox catalysis has emerged as a powerful tool for the activation of aryl bromides, enabling a range of chemical transformations under mild conditions. nih.govchemistryviews.orgresearchgate.net this compound could serve as both the photosensitizer and the substrate in such reactions, or as a model compound to study these transformations.

Photo-controlled Reactions: The photochemical properties of the benzophenone core could be harnessed to design "smart" materials or to control biological processes with light. The specific substitution pattern of this compound could influence the efficiency and selectivity of these photo-controlled reactions.

The exploration of its photochemical properties could lead to applications in organic synthesis, materials science, and chemical biology.

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the properties of molecules. researchgate.netscialert.netresearchgate.net

For this compound, computational studies can accelerate the discovery of new derivatives with desired properties:

Predicting Electronic Properties: DFT calculations can be used to predict the electronic properties, such as the HOMO and LUMO energy levels, of this compound and its hypothetical derivatives. researchgate.net This information is crucial for designing new photoredox catalysts with specific redox potentials.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico, researchers can establish clear structure-property relationships. mdpi.com This can guide the synthesis of new derivatives with, for example, enhanced catalytic activity or specific absorption characteristics.

Conformational Analysis: The dihedral angle between the two aryl rings in benzophenones influences their properties. nih.gov Computational modeling can predict the preferred conformation of this compound and its derivatives, providing insights into their reactivity and potential applications.

The synergy between computational design and experimental work will be crucial for unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2'-ethylbenzophenone with high purity and yield?

- Methodological Answer : The bromination of 2'-ethylbenzophenone can be achieved using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN or under Friedel-Crafts conditions with Br₂ and Lewis acids (e.g., FeCl₃ or AlCl₃). Solvent selection (e.g., CCl₄ or CH₂Cl₂) and temperature control (0–25°C) are critical for regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>95%) . Monitoring reaction progress with TLC or GC-MS is recommended to avoid over-bromination.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The aromatic protons adjacent to bromine exhibit deshielding (δ ~7.5–8.0 ppm), while the ethyl group’s methyl protons appear as a triplet (δ ~1.2–1.4 ppm) and methylene as a quartet (δ ~2.4–2.6 ppm).

- ¹³C NMR : The ketone carbonyl resonates at δ ~195–205 ppm, while the brominated aromatic carbon appears at δ ~125–130 ppm.

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~550–650 cm⁻¹ (C-Br stretch).

- HRMS : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₅H₁₃BrO: ~289.01 g/mol). Compare with literature data for validation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination of 2'-ethylbenzophenone to achieve selective para-substitution?

- Methodological Answer : The ethyl group’s steric bulk and electron-donating nature direct bromination to the para position. To suppress ortho or meta byproducts:

- Use bulky solvents (e.g., DMF) to slow down competing electrophilic pathways.

- Optimize stoichiometry (1.1 eq Br₂ or NBS) and reaction time (<2 hours).

- Introduce a temporary directing group (e.g., -NO₂) that can be removed post-bromination.

- Monitor regioselectivity via computational modeling (DFT) to predict substituent effects .

Q. How does the ethyl group in this compound influence its reactivity in cross-coupling reactions compared to other brominated benzophenones?

- Methodological Answer : The ethyl group increases steric hindrance near the bromine, reducing reactivity in bulky ligand-based couplings (e.g., Suzuki-Miyaura). However, its electron-donating effect stabilizes transition states in Ullmann or Buchwald-Hartwig aminations. Comparative studies show:

- Lower yields (~60–70%) in Stille couplings compared to methyl-substituted analogs (~80%).

- Enhanced stability in Negishi reactions due to reduced β-hydride elimination.

- Use Pd(OAc)₂/XPhos catalysts to improve efficiency in challenging couplings .

Q. What analytical methods resolve discrepancies in melting point or spectral data reported for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To resolve:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Use high-resolution NMR (500 MHz+) with NOESY to detect conformational isomers.

- Validate purity via elemental analysis (C, H, Br) or X-ray crystallography.

- Cross-reference synthetic protocols (e.g., solvent traces in recrystallization) to identify contamination sources .

Q. In multi-step syntheses using this compound, how can reaction conditions preserve the bromine moiety during subsequent transformations?

- Methodological Answer :

- Protection Strategies : Mask the ketone with ethylene glycol (forming a ketal) to prevent nucleophilic attack on the carbonyl.

- Catalyst Selection : Use Pd catalysts with monodentate ligands (e.g., PPh₃) to avoid dehalogenation in cross-couplings.

- Solvent Optimization : Avoid polar aprotic solvents (e.g., DMF) in reductive steps; prefer THF or toluene.

- Temperature Control : Maintain reactions below 80°C to prevent C-Br bond cleavage.

- Post-reaction analysis via ICP-MS ensures no bromine loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.